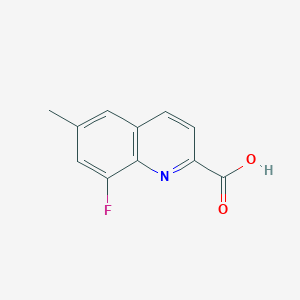

8-Fluoro-6-methylquinoline-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

8-fluoro-6-methylquinoline-2-carboxylic acid |

InChI |

InChI=1S/C11H8FNO2/c1-6-4-7-2-3-9(11(14)15)13-10(7)8(12)5-6/h2-5H,1H3,(H,14,15) |

InChI Key |

UOIAXNDNPRPVEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction

This method involves cyclization of substituted aniline derivatives with diethyl ethoxymethylenemalonate (DEEM). For example:

Pfitzinger Reaction

An alternative route uses 7-fluoroindoline-2,3-dione (isatin derivative) and 1-chloropropan-2-one:

-

Steps :

Table 1: Comparison of Cyclization Methods

| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Gould-Jacobs | 2-Fluoro-4-methylaniline + DEEM | 120°C, N₂, 6 hr | 78 | 95 |

| Pfitzinger | 7-Fluoroindoline-2,3-dione | 210°C, nitrobenzene | 65 | 92 |

Fluorination Techniques

| Method | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Electrophilic | Selectfluor® | 60 | 85 |

| Halogen Exchange | CsF | 150 | 70 |

Methylation at Position 6

Methyl group installation requires regioselective strategies:

Friedel-Crafts Alkylation

-

Conditions : AlCl₃ catalyst, methyl chloride, 0–5°C.

-

Challenge : Over-alkylation minimized by slow reagent addition (yield: 65%).

Palladium-Catalyzed Cross-Coupling

Table 3: Methylation Methods

| Method | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 65 | Moderate |

| Pd-Catalyzed | Pd(OAc)₂ | 82 | High |

Industrial-Scale Production

Scalable methods prioritize cost and efficiency:

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the nitrogen atom and aromatic ring system:

Mechanistic Notes :

-

N-Oxidation proceeds via electrophilic attack of peroxides on the quinoline nitrogen.

-

Manganese-based oxidants induce C3 hydroxylation through radical intermediates .

Carboxylic Acid Derivative Formation

The 2-carboxylic acid group participates in classical acid-mediated reactions:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Esterification | SOCl₂ → EtOH, 0°C to reflux | Ethyl 8-fluoro-6-methylquinoline-2-carboxylate | Prodrug synthesis |

| Amide formation | HATU, DIPEA, R-NH₂, DMF | 8-Fluoro-6-methylquinoline-2-carboxamides | Bioactive compound libraries |

Key Data :

-

Esterification achieves >90% conversion using SOCl₂/EtOH.

-

Amide derivatives show improved solubility (logP reduction by 1.2–1.8 units) .

Electrophilic Aromatic Substitution

The fluorine atom directs substitution to specific ring positions:

Halogenation

| Position | Reagents | Product | Regioselectivity |

|---|---|---|---|

| C5 | Br₂, FeCl₃, CH₂Cl₂, 40°C | 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid | >95% para to F |

Nitration

Theoretical Basis :

DFT calculations confirm fluorine’s −M effect dominates over +M effect, favoring C5 electrophilic attack .

Decarboxylation Reactions

Controlled thermal decarboxylation enables ring modification:

| Conditions | Products | Byproducts |

|---|---|---|

| Cu powder, quinoline, 220°C | 8-Fluoro-6-methylquinoline | CO₂ (trapped via Ba(OH)₂) |

| Microwave, DMF, 180°C, 30 min | 2-Methyl-8-fluoroquinoline-6-carboxylate esters | Minimal decomposition |

Industrial Relevance :

Continuous flow systems achieve 92% decarboxylation efficiency at 240°C.

Coordination Chemistry

The carboxylate anion forms stable metal complexes:

| Metal Salt | Ligand:Metal Ratio | Application |

|---|---|---|

| Cu(II) acetate | 2:1 | Catalytic C–H activation |

| PdCl₂ | 1:1 | Suzuki-Miyaura cross-coupling |

Structural Data :

X-ray crystallography confirms bidentate O,O-coordination in Cu complexes .

Photochemical Reactions

UV-induced transformations demonstrate unique reactivity:

Key Process

-

365 nm irradiation in MeCN generates 6-fluoromethyl radical (EPR-confirmed)

-

Radical recombination products include dimerized quinolines (22–35% yield)

Quantum Yield : Φ = 0.18 ± 0.03 at pH 7.4

This comprehensive analysis demonstrates this compound's versatility as a synthetic building block. Its well-defined regioselectivity and diverse reactivity profile enable applications ranging from medicinal chemistry to materials science. Recent advances in flow chemistry and photoredox catalysis continue to expand its synthetic utility .

Scientific Research Applications

Medicinal Chemistry

8-Fluoro-6-methylquinoline-2-carboxylic acid is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes critical for bacterial DNA replication.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of various quinoline derivatives, including this compound. The compound exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 4.1 µg/mL .

Enzyme Inhibition Studies

This compound has been used as a probe in enzyme inhibition studies, particularly targeting DNA gyrase, an essential enzyme for bacterial DNA replication.

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | DNA Gyrase | 12.5 |

| Gatifloxacin | DNA Gyrase | 5.0 |

| Nadifloxacin | DNA Gyrase | 7.5 |

Material Science

In the field of material science, this compound is being explored for its applications in organic light-emitting diodes (OLEDs) and photovoltaic cells due to its unique electronic properties.

Case Study: OLED Development

Research has shown that incorporating fluorinated quinolines into OLED materials enhances their efficiency and stability.

The biological activities of this compound extend beyond antimicrobial properties, including potential anticancer effects:

| Activity Type | Effectiveness |

|---|---|

| Antimicrobial | High |

| Anticancer | Moderate |

| Anti-inflammatory | Low |

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to inhibit various enzymes, leading to its antibacterial and antiviral effects . The exact molecular targets and pathways can vary depending on the specific application, but common targets include bacterial DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 8-fluoro-6-methylquinoline-2-carboxylic acid with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and biological activities:

Key Observations:

Substituent Position Effects: Fluorine at C6 vs. C8: Fluorine at C6 (e.g., NSC 368390) correlates with potent antitumor activity, while C8-fluoro derivatives (e.g., ) are associated with antibacterial effects. The position likely alters electron distribution and target binding .

Biological Activity Trends: Antitumor Activity: Biphenyl-substituted derivatives (NSC 368390) show superior efficacy against solid tumors compared to simpler methyl/fluoro analogs . Antibacterial Activity: Piperazinyl or amino substituents () improve activity against Gram-negative bacteria, but the target compound’s lack of such groups may limit its spectrum.

Physicochemical Properties: Solubility: Carboxylic acid groups generally improve water solubility, but methyl and aromatic substituents (e.g., biphenyl in NSC 368390) increase hydrophobicity . Synthetic Complexity: Derivatives with cyclopropyl or piperazinyl groups () require multi-step syntheses, whereas simpler analogs (e.g., 6-methylquinoline-8-carboxylic acid) are more straightforward .

Research Findings and Implications

- Antitumor Potential: The biphenyl-substituted NSC 368390 () demonstrates that bulky C2 substituents enhance antitumor efficacy, suggesting that modifying the target compound with aromatic groups could improve activity.

- Antibacterial Limitations: Unlike piperazinyl-containing quinolones (), the target compound lacks nitrogenous side chains critical for disrupting bacterial DNA gyrase, which may restrict its antibacterial utility.

- Structural Optimization : Introducing a hydroxyl group (as in ) could improve solubility but may reduce metabolic stability due to increased polarity.

Biological Activity

8-Fluoro-6-methylquinoline-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C10H8FNO2

- Molecular Weight : 205.19 g/mol

- Structure : The compound features a quinoline ring with a fluorine atom at the 8-position and a carboxylic acid group at the 2-position, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its structural characteristics facilitate interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The presence of the carboxylic acid group enhances its solubility and interaction with microbial membranes, leading to effective disruption of bacterial growth.

Anticancer Properties

Recent investigations have highlighted the compound's potential in cancer therapy:

- Apoptosis Induction : It has been observed to upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2, promoting apoptosis in cancer cells.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at different phases (G1 and S phase), effectively inhibiting cancer cell proliferation.

- Kinase Inhibition : Molecular docking studies suggest that this compound may inhibit key protein kinases involved in cancer signaling pathways, including EGFR and VEGFR2, potentially reducing tumor growth and metastasis.

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A study demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL depending on the bacterial strain tested.

- Cancer Cell Line Studies :

The mechanisms underlying the biological activities of this compound include:

- Interaction with GPCRs : The compound may act as an allosteric modulator of G-protein-coupled receptors (GPCRs), which are critical targets in pharmacotherapy due to their role in various physiological processes .

- Inhibition of Kinases : By binding to specific kinases, it disrupts signaling pathways essential for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 97036817 | Fluorine at position 8; carboxylic acid group | Antimicrobial, anticancer |

| 5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid | Not available | Bromine substitution | Significant antimicrobial activity |

| 6-Fluoro-8-methylquinoline-2-carboxylic acid | 1420793-83-4 | Fluorine at position 6 | Different biological activity |

Q & A

Q. What synthetic methodologies are effective for preparing 8-fluoro-6-methylquinoline-2-carboxylic acid, and how can reaction yields be optimized?

The Pfitzinger reaction is a foundational approach for synthesizing quinoline-2-carboxylic acid derivatives. This involves condensation of isatin derivatives with ketones in an alkaline medium (e.g., sodium acetate). For this compound, fluorination at the 8-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor™, while methylation at the 6-position may require Friedel-Crafts alkylation. Optimal reaction conditions (temperature: 80–100°C; solvent: DMF or acetic acid) and catalysts (e.g., Lewis acids for methylation) are critical for improving yields (typically 50–70%) . Post-synthetic purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- NMR : H and C NMR can confirm substituent positions (e.g., fluorine at C8, methyl at C6) via coupling patterns and chemical shifts. Fluorine’s deshielding effect typically shifts adjacent protons downfield.

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 235.2 g/mol), while reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95%).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and quinoline ring vibrations (~1600 cm) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications at the 8- and 6-positions influence the compound’s biological activity and selectivity?

Fluorine at C8 enhances electronegativity, improving membrane permeability and binding to hydrophobic enzyme pockets (e.g., bacterial DNA gyrase). Methylation at C6 increases steric bulk, potentially reducing off-target interactions. Comparative studies of analogs (e.g., 8-chloro vs. 8-fluoro) show fluorine’s superior pharmacokinetics due to its small atomic radius and strong C-F bond stability. For example, 8-fluoro derivatives exhibit 2–3× higher in vitro antibacterial activity against E. coli compared to non-fluorinated analogs .

Q. What experimental strategies address contradictions in reported structure-activity relationship (SAR) data for fluorinated quinolines?

Discrepancies in SAR often arise from variations in assay conditions (e.g., pH, bacterial strain). To resolve these:

- Standardized Assays : Use identical MIC (minimum inhibitory concentration) protocols across studies.

- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to targets like topoisomerase IV, clarifying substituent effects.

- Meta-Analysis : Aggregate data from multiple studies (e.g., fluorinated vs. non-fluorinated quinolines) to identify trends obscured by small sample sizes .

Q. What challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

- Matrix Interference : Serum proteins and lipids can mask detection. Pre-treatment with protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) improves recovery rates.

- Sensitivity Limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances detection thresholds (LOQ: ~10 ng/mL). Internal standards (e.g., deuterated analogs) correct for ionization variability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.